3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C13H18N4O |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
3-(1-ethylpyrrol-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H18N4O/c1-2-17-8-4-6-11(17)12-15-13(18-16-12)10-5-3-7-14-9-10/h4,6,8,10,14H,2-3,5,7,9H2,1H3 |
InChI Key |
DNFPDPZFCCIGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)C3CCCNC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acylhydrazides with Nitriles
This method involves the reaction of 1-ethyl-1H-pyrrole-2-carbohydrazide (1 ) with 3-cyanopiperidine (2 ) under dehydrating conditions. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the nitrile’s electrophilic carbon, followed by cyclodehydration to form the oxadiazole ring.
Reaction Conditions
- Solvent: Anhydrous dichloromethane (DCM)
- Dehydrating Agent: Phosphorus oxychloride (POCl₃)
- Temperature: Reflux at 40°C for 12–16 hours
- Yield: 68–72%
Mechanistic Insights
POCl₃ activates the nitrile group, enhancing its electrophilicity. The hydrazide’s NH₂ group attacks the nitrile carbon, forming an intermediate amidrazone. Intramolecular cyclization eliminates ammonia, yielding the oxadiazole.
Oxidative Cyclization of Thiosemicarbazides
An alternative route employs 1-ethyl-1H-pyrrole-2-carbothiohydrazide (3 ) and 3-aminopiperidine (4 ). Oxidative desulfurization using iodine (I₂) or hydrogen peroxide (H₂O₂) facilitates cyclization:
Reaction Conditions
Advantages
- Avoids strongly acidic conditions, preserving acid-sensitive functional groups.
- Compatible with substrates prone to hydrolysis.
Substituent-Specific Modifications
Synthesis of 1-Ethyl-1H-pyrrole-2-carbohydrazide
The pyrrole moiety is introduced via Friedel-Crafts alkylation of pyrrole with ethyl bromide, followed by carboxylation and hydrazide formation:
Step 1: Ethylation of Pyrrole
- Reagents: Pyrrole, ethyl bromide, AlCl₃ (catalyst)
- Conditions: 0°C, 2 hours
- Product: 1-Ethyl-1H-pyrrole (5 ).
Step 2: Carboxylation
Step 3: Hydrazide Formation
Functionalization of Piperidine
The piperidine ring is introduced either as a pre-functionalized nitrile or via post-cyclization modifications:
Route A: Pre-Functionalized Nitrile
3-Cyanopiperidine (2 ) is synthesized via Strecker synthesis:
Route B: Post-Cyclization Alkylation
After oxadiazole formation, the piperidine nitrogen is alkylated using ethyl bromide:
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
- Lewis Acids: ZnCl₂ improves POCl₃-mediated cyclization yields by 10–15%.
- Photocatalysis: Eosin Y under visible light reduces reaction time to 3 hours (yield: 78%).
Analytical Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, pyrrole-H), 3.95 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.02 (m, 1H, piperidine-H).
- HRMS (ESI): m/z 247.1543 [M+H]⁺ (calc. 247.1550).
Purity Assessment
Industrial Feasibility
Continuous Flow Synthesis
Chemical Reactions Analysis
Key Approaches
-
Oxidative Cyclization
-
One-Pot Synthesis with T3P
-
Photo Catalytic Methods
Reactivity and Reaction Mechanisms
The compound’s reactivity is governed by:
Substituent Effects
-
The ethyl group on the pyrrole ring and piperidine moiety modulate electronic properties, influencing nucleophilic or electrophilic attack sites.
Nitrogen’s Role
-
The two nitrogen atoms in the oxadiazole ring participate in bond formation during cyclization, with oxidation states and lone pair availability dictating reaction pathways.
Key Reaction Data
The following table summarizes synthesis methods for oxadiazole derivatives (primarily 1,3,4-isomers), which may inform analogous strategies for the target compound:
Scientific Research Applications
Chemistry
In chemistry, 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its heterocyclic structure is often associated with bioactivity, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, compounds with similar structures have been investigated for their potential therapeutic effects. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s 1-ethylpyrrole and piperidine groups likely enhance lipophilicity (logP ~3.5) compared to the fluorinated derivative . However, it is less lipophilic than the nitro- and phenylethyl-substituted analog (logP 4.7) . In contrast, the 3-fluoro-4-methoxyphenyl group in Compound combines moderate electron withdrawal (fluoro) with electron donation (methoxy), balancing electronic properties .
Molecular Weight and Solubility :
- The target compound’s estimated molecular weight (~285.3) aligns with typical drug-like molecules. Compound (295.3 g/mol) may face solubility challenges due to its nitro group, as reflected in its low logSw (-4.9) . Compound (263.27 g/mol) has a lower logP (3.15), suggesting better aqueous solubility .
Bioactivity Implications :
- Piperidine (target compound) and pyrrolidine (Compound ) are both saturated heterocycles, but piperidine’s larger ring size may confer distinct conformational flexibility and basicity, influencing receptor binding.
- The phenylethyl group in Compound could promote hydrophobic interactions in biological targets, whereas the fluorinated aromatic ring in Compound might enhance metabolic stability .
Research Findings and Functional Insights
- Pharmacological Potential: Piperidine-containing compounds often exhibit CNS activity, suggesting the target molecule could explore neuropharmacological applications. Compound ’s fluorine atom may improve bioavailability and blood-brain barrier penetration .
Biological Activity
The compound 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its potential anticancer properties, mechanisms of action, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 246.31 g/mol. The compound features an oxadiazole ring, which is known for its bioactive properties.
Biological Activities
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including:
1. Anticancer Activity
- Mechanisms of Action : The 1,3,4-oxadiazole scaffold has been shown to interact with various biological targets such as enzymes and kinases involved in cancer cell proliferation. These interactions can inhibit critical pathways in cancer development.
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives effectively induce cytotoxicity in various cancer cell lines by targeting enzymes like thymidylate synthase and histone deacetylases (HDAC) .
2. Antimicrobial Properties
- Some derivatives have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 3.12 μg/mL .
3. Other Therapeutic Effects
- Oxadiazole derivatives are also being explored for their anti-inflammatory and anticonvulsant properties, expanding their potential therapeutic applications beyond oncology .
Case Studies
Recent studies have highlighted specific instances where oxadiazole derivatives have been evaluated for their biological activities:
Structure-Activity Relationship (SAR)
The structural modifications of the oxadiazole scaffold significantly influence its biological activity. For instance:
- Hybridization with Other Pharmacophores : Combining the oxadiazole structure with other active moieties has been shown to enhance anticancer potency and selectivity against tumor cells.
- Targeting Specific Enzymes : The ability to selectively inhibit enzymes involved in cancer metabolism is a critical aspect of developing new therapeutic agents from this scaffold .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Cyclization | DME, 50°C | 99% | 97% ee (SFC) | |
| Purification | SiO₂, hexane:EtOAc | 95%+ | NMR/HRMS confirmed |
Advanced Synthesis: How to address regioselectivity challenges in 1,2,4-oxadiazole synthesis?
Methodological Answer:
Regioselectivity is controlled via:
- Catalytic Asymmetric Amination : Iridium catalysts enable enantioselective installation of substituents (e.g., 97% enantiomeric excess achieved for analogous compounds) .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side products.
- Protecting Group Strategies : Temporarily block reactive sites (e.g., piperidinyl nitrogen) to direct regiochemistry .
Basic Characterization: What techniques confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C/19F NMR : Assigns proton/carbon environments and fluorinated substituents (if present).
- HRMS : Validates molecular formula (e.g., m/z 271.955896 for exact mass) .
- SFC (Supercritical Fluid Chromatography) : Determines enantiopurity (e.g., 97% ee) .
Advanced Characterization: How to resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles .
- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian or ORCA software).
- Dynamic NMR : Analyze temperature-dependent spectra to assess conformational flexibility .
Basic Biological Activity: What are known biological activities of structurally related 1,2,4-oxadiazoles?
Methodological Answer:
1,2,4-oxadiazoles exhibit:
Q. Table 2: Biological Activities of Analogous Compounds
| Target | IC₅₀/ΔG | Mechanism | Reference |
|---|---|---|---|
| COX-2/5-LOX | 9.1 μM | Dual inhibition | |
| GSK-3β | -19.10 kcal/mol | Competitive binding | |
| Enteroviruses | Broad activity | Capsid stabilization |
Advanced Biological Activity: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Modify pyrrole/piperidine groups to assess steric/electronic effects (e.g., trifluoromethyl for enhanced lipophilicity) .
- In Vitro Assays : Test against panels (e.g., NCI-60 cancer lines or viral proteases).
- Pharmacophore Modeling : Identify critical binding motifs using MOE or Schrödinger Suite .
Computational Methods: How to predict binding affinity and mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with targets (e.g., viral capsid proteins) .
- MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR Models : Corrogate substituent properties (logP, polar surface area) with activity data .
Pharmacokinetics: What strategies improve bioavailability of 1,2,4-oxadiazoles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
